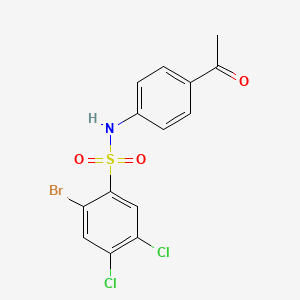

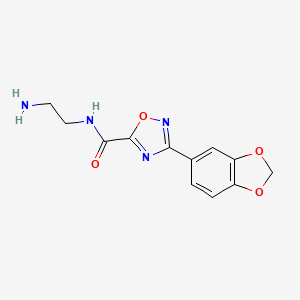

![molecular formula C15H20ClN3OS B2445572 6-chloro-3-[3-(diethylamino)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422527-07-9](/img/structure/B2445572.png)

6-chloro-3-[3-(diethylamino)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

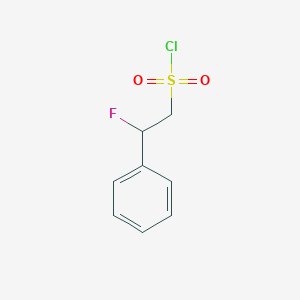

6-chloro-3-[3-(diethylamino)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, also known as DPA-714, is a novel ligand that binds to the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that plays a role in neuroinflammation and has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has been shown to have potential therapeutic effects in these disorders, making it a promising candidate for further research.

Scientific Research Applications

Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold, to which our compound belongs, has garnered significant attention due to its biological activity. Notably, the successful kinase inhibitor bonatinib is derived from this scaffold . Kinase inhibitors play a crucial role in cancer therapy by targeting specific kinases involved in cell signaling pathways. Investigating the potential of our compound as a kinase inhibitor could yield valuable insights for drug development.

Antifungal Properties

Imidazo[1,2-b]pyridazine derivatives exhibit diverse biological activities. Some compounds within this class have demonstrated antifungal properties . Exploring the antifungal potential of our compound could contribute to the development of novel antifungal agents.

Antiparasitic Activity

Certain imidazo[1,2-b]pyridazine derivatives exhibit antiparasitic properties . Evaluating our compound against parasitic organisms could provide insights into its efficacy as an antiparasitic agent.

Anti-Inflammatory Potential

Inflammation plays a central role in various diseases. Imidazo[1,2-b]pyridazine derivatives have shown anti-inflammatory activity . Investigating whether our compound possesses similar effects could be valuable for inflammatory disease management.

Anti-Proliferative Activity

Cancer cells often exhibit uncontrolled proliferation. Imidazo[1,2-b]pyridazine derivatives have been explored as potential anti-proliferative agents . Assessing our compound’s impact on cell proliferation could be enlightening.

Acetylcholinesterase Inhibition

Imidazo[1,2-b]pyridazine derivatives have been investigated as acetylcholinesterase inhibitors . These inhibitors play a role in treating neurodegenerative disorders. Our compound’s potential in this context warrants exploration.

Ligands for Gamma-Hydroxybutyric Acid (GHB) Binding Sites

Imidazo[1,2-b]pyridazine derivatives can serve as novel ligands with high affinity for GHB binding sites . Investigating whether our compound interacts with GHB receptors could reveal its pharmacological relevance.

properties

IUPAC Name |

6-chloro-3-[3-(diethylamino)propyl]-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3OS/c1-3-18(4-2)8-5-9-19-14(20)12-10-11(16)6-7-13(12)17-15(19)21/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUDMMPAAOKRHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1C(=O)C2=C(C=CC(=C2)Cl)NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-[3-(diethylamino)propyl]-2-sulfanylidene-1H-quinazolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

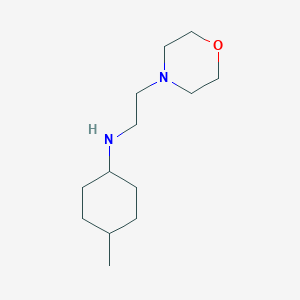

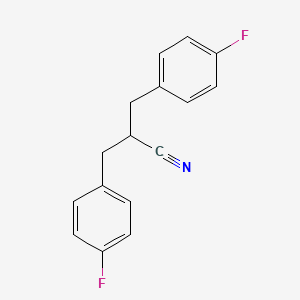

![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2445496.png)

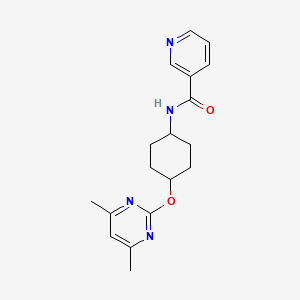

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate](/img/structure/B2445498.png)

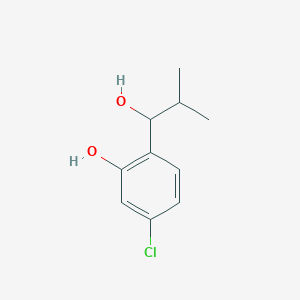

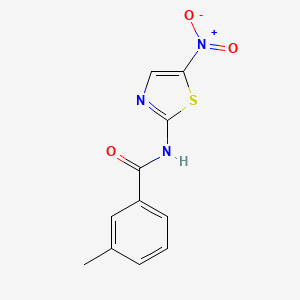

![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2445500.png)

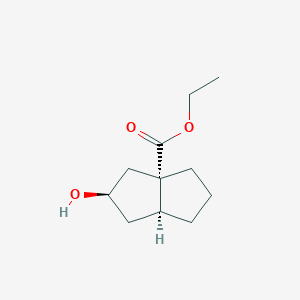

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2445502.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[[5-cyclopropyl-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2445505.png)